molecular formula C12H23NO2 B14143262 tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate CAS No. 107202-41-5

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate

Cat. No.: B14143262
CAS No.: 107202-41-5
M. Wt: 213.32 g/mol
InChI Key: OOYLKAHPLMLJPK-SNVBAGLBSA-N
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Description

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an (S)-configured amine moiety. The compound features a branched aliphatic chain with a terminal alkene (5-methylhex-1-en-3-yl), which confers unique steric and electronic properties. Carbamates of this type are widely utilized in organic synthesis and pharmaceutical chemistry for amine protection, enabling selective reactivity in multi-step syntheses .

Properties

CAS No.

107202-41-5

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl N-[(3S)-5-methylhex-1-en-3-yl]carbamate

InChI

InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14)/t10-/m1/s1

InChI Key

OOYLKAHPLMLJPK-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C[C@@H](C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The most common route to synthesize tert-butyl carbamates involves the reaction of primary or secondary amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For the target compound, the stereoselective introduction of the (S)-configuration at the 3-position of the hex-1-en-3-yl chain is critical.

Direct Carbamation of (S)-5-Methylhex-1-en-3-amine

Reaction Conditions :

  • Substrate : (S)-5-Methylhex-1-en-3-amine
  • Reagents : Boc₂O (1.2 equiv), triethylamine (1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature
  • Time : 12–24 hours
    Yield : 75–85%

The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a mixed carbonate intermediate that collapses to release CO₂ and tert-butoxide. The stereochemical integrity of the starting amine is preserved, ensuring enantiomeric excess (ee) >98% for the (S)-isomer.

Key Considerations:
  • Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction rates by scavenging HCl generated during Boc activation.
  • Scalability : Industrial-scale reactions employ continuous flow systems to maintain low temperatures and improve mixing efficiency.

Catalytic Asymmetric Synthesis

For cases where the chiral amine precursor is unavailable, asymmetric catalysis provides an alternative route.

Palladium-Catalyzed Coupling Reactions

Reaction Conditions :

  • Substrates : 5-Methylhex-1-en-3-yl triflate + tert-Butyl carbamate
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : 1,4-Dioxane
  • Temperature : 100°C
  • Time : 8–12 hours
    Yield : 60–70%

This method leverages palladium-mediated cross-coupling to install the carbamate group. The use of bulky phosphine ligands (Xantphos) suppresses β-hydride elimination, favoring the desired alkene geometry.

Enzymatic Resolution

Reaction Conditions :

  • Substrate : Racemic 5-Methylhex-1-en-3-amine
  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Acyl Donor : Vinyl Boc
  • Solvent : tert-Butyl methyl ether (MTBE)
  • Temperature : 30°C
  • Time : 48 hours
    Yield : 40–45% (theoretical maximum 50%)

Enzymatic kinetic resolution selectively acylates the (R)-amine, leaving the (S)-enantiomer unreacted. While yields are moderate, this method achieves ee >99% for the (S)-carbamate.

Industrial-Scale Synthesis: Patent-Based Approaches

Low-Viscosity Process (WO2019158550A1)

Key Innovation : Use of neutral reagents to prevent gelation during synthesis.
Reaction Conditions :

  • Substrates : (S)-5-Methylhex-1-en-3-ol + Boc₂O
  • Catalyst : DMAP (0.1 equiv)
  • Solvent : Ethyl acetate
  • Temperature : 25°C
  • Time : 3–5 hours
    Yield : 90–95%

By avoiding strongly acidic or basic conditions, this method eliminates viscosity increases that hinder mixing in batch reactors. The process is compatible with continuous manufacturing platforms.

Continuous Flow Carbamation

Reaction Parameters :

  • Residence Time : 10 minutes
  • Temperature : 50°C
  • Pressure : 10 bar
    Yield : 88%

Flow chemistry reduces side reactions (e.g., epimerization) by minimizing exposure to elevated temperatures.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Direct Carbamation 75–85 >98 High Moderate
Palladium Catalysis 60–70 95 Moderate Low
Enzymatic Resolution 40–45 >99 Low High
Patent Low-Viscosity 90–95 >98 High High

Data compiled from

Stereochemical Control and Purification

Chiral Chromatography

  • Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate)
  • Mobile Phase : Hexane/ethanol (90:10)
  • Purity : >99.5% ee

Crystallization-Induced Diastereomer Resolution

  • Diastereomeric Salt : (S)-Carbamate + (R)-Camphorsulfonic acid
  • Solvent : Methanol/water (7:3)
  • Recovery : 70–75%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis. The tert-butyl group can be easily removed under acidic conditions, making it useful for multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to release active compounds under specific conditions.

    Industry: Utilized in the production of polymers and coatings, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate involves the formation of a carbamate ester, which can undergo hydrolysis to release the active amine. The tert-butyl group provides steric hindrance, protecting the amine from premature reactions. The hydrolysis of the carbamate ester is typically catalyzed by acids or enzymes, leading to the release of the active amine, which can then interact with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate to structurally related carbamates, emphasizing molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound (Target) C₁₁H₂₁NO₂ 199.30 (calculated) Boc group, terminal alkene, chiral S Amine protection in asymmetric synthesis; potential intermediate in drug design. N/A
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine ring, fluorine, hydroxyl Pharmaceutical intermediate; hazardous (skin/eye irritant) .
tert-Butyl [(1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl)...]carbamate C₂₀H₂₇N₃O₃ 357.46 Bicyclic framework, cyano group Reference standard in medicinal chemistry; complex stereochemistry .
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate C₁₄H₂₅N₃O₃ 283.37 Cyclohexane, dimethylamide Drug development (e.g., protease inhibitors); moderate toxicity .

Steric and Electronic Differences

  • Aliphatic vs. Aromatic Substituents: The target compound’s aliphatic alkene chain contrasts with aromatic pyrimidine () or bicyclic systems (). Aliphatic chains typically enhance solubility in nonpolar solvents, while aromatic systems improve π-π stacking in drug-receptor interactions .
  • Chiral Centers : The (S)-configuration in the target compound may influence enantioselective reactions, analogous to the (1R,2S,5S) stereochemistry in , which is critical for biological activity in kinase inhibitors .

Reactivity and Stability

  • Boc Protection : All compounds utilize the Boc group for amine protection. However, steric hindrance from the 5-methylhex-1-en-3-yl group in the target compound may slow deprotection rates compared to less hindered analogs like cyclohexyl derivatives .
  • Electrophilic Susceptibility : The terminal alkene in the target compound is prone to electrophilic addition, whereas fluorine in ’s pyrimidine enhances electrophilic aromatic substitution resistance .

Biological Activity

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate is a chemical compound that has garnered interest in organic synthesis and potential pharmaceutical applications due to its unique structural features. It is characterized by a bulky tert-butyl group attached to a carbamate functional group, along with an unsaturated side chain. This composition suggests possible interactions with biological systems, making it a candidate for further investigation in terms of its biological activity.

  • Molecular Formula : C12H23NO2
  • Molar Mass : Approximately 213.32 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Direct Carbamation : Utilizing isocyanates and alcohols.
  • Catalytic Methods : Employing heterogeneous catalysts to facilitate reactions at lower temperatures, enhancing yield and efficiency.

Binding Studies

Initial studies have suggested that this compound interacts with biological targets, such as enzymes and receptors. Understanding these interactions is crucial for determining its potential therapeutic applications. Binding affinity studies can reveal how effectively this compound engages with specific proteins involved in metabolic pathways.

Metabolic Stability

Research indicates that the metabolic stability of this compound is favorable, which is essential for any compound intended for pharmaceutical use. Stability against enzymatic degradation can prolong its active lifespan within biological systems, thereby enhancing its efficacy as a therapeutic agent.

Neuroprotective Effects

In related compounds, neuroprotective effects have been noted, particularly in models of oxidative stress-induced damage. The ability to modulate oxidative stress responses may correlate with the biological activity of this compound, warranting further investigation into its neuroprotective capabilities .

Comparative Analysis with Similar Compounds

Compound NameStructure/DescriptionUnique Features
Tert-butyl carbamateSimple carbamate derivativeLacks unsaturation
Tert-butyl N-(5-methylhexanoyl)carbamateSaturated carbon chainDifferent carbon chain length
Tert-butyl (S)-(5-methylhex-1-yne)carbamateTerminal alkyneMore reactive due to triple bond

The unique combination of structural features in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds .

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